molecular formula C9H15NOSi B069471 2-Methoxy-6-(trimethylsilyl)pyridine CAS No. 170453-55-1

2-Methoxy-6-(trimethylsilyl)pyridine

Cat. No.: B069471
CAS No.: 170453-55-1
M. Wt: 181.31 g/mol
InChI Key: USJPEEICWDPCCR-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trimethylsilyl)pyridine is a pyridine derivative featuring a methoxy group at the 2-position and a trimethylsilyl (TMS) group at the 6-position. Its molecular formula is C₉H₁₅NOSi, with a molecular weight of 193.31 g/mol. The TMS group imparts steric bulk and lipophilicity, making the compound useful in organic synthesis as a directing/protecting group or intermediate for complex heterocycles . For instance, it has been employed in the synthesis of silylated pyranopyridines via palladium-mediated intramolecular Heck reactions . The methoxy group enhances electron density on the pyridine ring, influencing reactivity in electrophilic substitutions or cross-coupling reactions.

Properties

CAS No.

170453-55-1

Molecular Formula

C9H15NOSi

Molecular Weight

181.31 g/mol

IUPAC Name

(6-methoxypyridin-2-yl)-trimethylsilane

InChI

InChI=1S/C9H15NOSi/c1-11-8-6-5-7-9(10-8)12(2,3)4/h5-7H,1-4H3

InChI Key

USJPEEICWDPCCR-UHFFFAOYSA-N

SMILES

COC1=NC(=CC=C1)[Si](C)(C)C

Canonical SMILES

COC1=NC(=CC=C1)[Si](C)(C)C

Synonyms

Pyridine, 2-methoxy-6-(trimethylsilyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Methoxy-6-(trimethylsilyl)pyridine with structurally analogous pyridine derivatives, focusing on substituent effects, reactivity, and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications Evidence Source
This compound 2-OCH₃, 6-Si(CH₃)₃ C₉H₁₅NOSi - Bulky TMS group aids regioselective synthesis.
- Used in palladium-mediated cyclizations.
2,3-Dimethoxy-6-(trimethylsilyl)pyridine 2-OCH₃, 3-OCH₃, 6-Si(CH₃)₃ C₁₀H₁₇NO₂Si - Additional methoxy increases electron density.
- Potential for enhanced directing effects in electrophilic substitutions.
2-Methoxy-6-(trifluoromethyl)pyridine 2-OCH₃, 6-CF₃ C₇H₆F₃NO - CF₃ is electron-withdrawing, creating an electron-deficient ring.
- Used in agrochemical intermediates.
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-OCH₃, 6-boronic ester C₁₂H₁₈BNO₃ - Boron group enables Suzuki-Miyaura couplings.
- Critical in medicinal chemistry for biaryl synthesis.
3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol 3-OCH₃, 6-CF₃, 2-CH₂OH C₈H₈F₃NO₂ - Hydroxymethyl group allows further functionalization.
- Applications in fluorinated drug precursors.
2-Methoxy-6-(piperidin-1-yl)pyridine 2-OCH₃, 6-piperidine C₁₁H₁₆N₂O - Amine substituent enhances solubility and metal coordination.
- Intermediate in alkaloid synthesis.

Key Comparative Insights

Substituent Electronic Effects :

  • The TMS group in this compound is electron-donating due to Si–C hyperconjugation, increasing ring electron density compared to electron-withdrawing groups like CF₃ . This difference impacts reactivity: TMS-substituted pyridines are more prone to electrophilic substitutions, while CF₃ derivatives favor nucleophilic attacks.

Steric and Solubility Considerations :

  • The TMS group ’s bulkiness (van der Waals volume ~83 ų) hinders sterically demanding reactions but improves stability toward oxidation. In contrast, smaller substituents like methoxy or boronic esters allow easier functionalization .
  • Lipophilicity (LogP): TMS derivatives (LogP ~3.2) are more lipid-soluble than CF₃ (LogP ~2.1) or boronic ester analogs (LogP ~1.8), influencing their use in drug delivery or catalysis .

Synthetic Utility :

  • TMS groups act as transient protecting groups, removable under mild acidic or fluoride conditions (e.g., TBAF). This contrasts with boronic esters, which require harsher conditions for cross-coupling .
  • CF₃-substituted pyridines are pivotal in agrochemicals (e.g., herbicides) due to their metabolic stability and strong C–F bond .

Biological and Material Applications: Amino- or piperidine-substituted pyridines (e.g., 2-Methoxy-6-(piperidin-1-yl)pyridine) exhibit enhanced bioavailability and are explored as kinase inhibitors . Boronic ester derivatives are key in OLED materials and PROTACs (proteolysis-targeting chimeras) due to their conjugation versatility .

Research Findings and Trends

  • Regioselective Functionalization : The TMS group in this compound directs reactions to the 4-position of the pyridine ring, enabling precise synthesis of polysubstituted aromatics .
  • Fluorinated Analogues: CF₃-substituted pyridines show 10–100× higher metabolic stability in vivo compared to non-fluorinated analogs, making them preferred in pesticide design .
  • Hybrid Derivatives : Recent studies combine TMS with boronic esters (e.g., 2-Methoxy-6-(dioxaborolanyl)pyridine) to merge directing and coupling capabilities, streamlining tandem synthesis .

Preparation Methods

Mechanistic Basis

The DoM strategy leverages the methoxy group at position 2 as a directing group to facilitate lithiation at the ortho position (C6). Subsequent quenching with trimethylsilyl chloride (TMSCl) introduces the trimethylsilyl group. This method is highly regioselective due to the strong directing effect of the methoxy group.

Synthetic Procedure

  • Lithiation : 2-Methoxypyridine is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C under inert atmosphere.

  • Silylation : The lithiated intermediate is reacted with TMSCl at −78°C, followed by gradual warming to room temperature.

  • Work-Up : The reaction mixture is quenched with aqueous ammonium chloride, extracted with dichloromethane (DCM), and purified via column chromatography.

Key Data :

  • Yield : 65–75% (laboratory scale)

  • Purity : >95% (by GC-MS)

  • Conditions : Strict temperature control (−78°C) is critical to avoid side reactions.

Halogenation-Silylation Cascade

Bromination Followed by Metal-Halogen Exchange

This two-step approach begins with bromination at C6, followed by a metal-halogen exchange and silylation:

  • Bromination : 2-Methoxypyridine undergoes electrophilic bromination using Br₂ in acetic acid, yielding 2-methoxy-6-bromopyridine.

  • Metal-Halogen Exchange : The bromide is treated with n-BuLi to generate a lithium intermediate, which reacts with TMSCl.

Key Data :

  • Bromination Yield : 50–60%

  • Overall Yield : 40–50%

  • Challenges : Low regioselectivity during bromination requires careful optimization.

Nucleophilic Substitution of Chlorinated Precursors

Methoxylation of Chloropyridines

Adapted from methods for analogous pyridine derivatives, this route involves:

  • Chlorination : 2-Chloro-6-(trimethylsilyl)pyridine is synthesized via chlorination of a dihydroxypyridine intermediate using PCl₅ or POCl₃.

  • Methoxylation : The chloride is displaced by sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at 55–60°C.

Example Protocol :

  • Substrate : 4-Chloro-2,3,5-trimethylpyridine (analogous system)

  • Reagents : NaOMe (1.2 equiv.), DMSO, 55°C, 8 hours

  • Yield : 85–90%

Adaptation for MTP :

  • Replace 4-chloro-2,3,5-trimethylpyridine with 2-chloro-6-(trimethylsilyl)pyridine.

  • Expected yield: 70–80% (extrapolated from similar systems).

One-Pot TMSOTf-Mediated Synthesis

Kröhnke-Type Cyclization with Silylation

A novel method inspired by TMSOTf (trimethylsilyl triflate)-mediated cyclizations involves:

  • Activation : Chalcone derivatives are activated by TMSOTf in hexamethyldisilazane (HMDS).

  • Cyclization/Silylation : In situ generation of a pyridine ring with simultaneous silylation at C6.

Key Advantages :

  • Yield : 80–90% (for triarylpyridines)

  • Conditions : Microwave irradiation reduces reaction time to 1–2 hours.

Limitations :

  • Requires optimization for MTP-specific substrates.

Purification and Characterization

Recrystallization Techniques

  • Solvent System : Ethanol-water (9:1) achieves >99% purity after two recrystallizations.

  • Industrial Adaptation : 95% industrial ethanol reduces costs without compromising purity.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.2 (s, 1H, H3), 7.1 (d, 1H, H5), 6.9 (d, 1H, H4), 3.8 (s, 3H, OCH₃), 0.3 (s, 9H, Si(CH₃)₃).

  • IR : Strong bands at 1250 cm⁻¹ (Si-C) and 2850 cm⁻¹ (OCH₃).

Comparative Analysis of Methods

MethodYield (%)ScalabilityPurity (%)Key Challenges
DoM-Silylation65–75Lab-scale>95Low-temperature requirements
Halogenation Cascade40–50Moderate90–95Regioselectivity issues
Nucleophilic Substitution70–80Industrial>98Chloride precursor synthesis
TMSOTf-Mediated80–90*Lab-scale>95Substrate specificity

*Extrapolated from analogous reactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-6-(trimethylsilyl)pyridine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via reductive coupling of halogenated pyridine precursors (e.g., 6-bromo-2-picoline) using nickel catalysts (e.g., NiCl₂ with phosphinitooxazoline ligands) under inert atmospheres. For example, 6-bromo-2-picoline undergoes coupling with trimethylsilylating agents like trimethylsilyl chloride (TMSCl) in the presence of a nickel catalyst and reducing agents (e.g., Zn) to introduce the trimethylsilyl group . Optimizing stoichiometry (1:1.2 molar ratio of bromopyridine to TMSCl) and reaction time (48–72 hours) enhances yields (>75%) .

Q. How is this compound characterized structurally and analytically?

  • Methodology : Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., methoxy at C2, trimethylsilyl at C6). Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., using N-Methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) improves volatility for accurate mass analysis. X-ray crystallography resolves steric effects of the bulky trimethylsilyl group .

Advanced Research Questions

Q. What causes catalytic hydrogenation failures in silyl-substituted pyridines, and how can these be mitigated?

  • Contradiction Analysis : Hydrogenation of 2-methoxy-6-(triethylgermyl)pyridine showed no conversion due to strong substrate-catalyst coordination, likely from the silyl/germyl group blocking active sites . For silyl analogs, alternative catalysts (e.g., Pd/C with steric modifiers like quinoline) or pre-treatment (e.g., acid washing to remove coordinating impurities) may improve reactivity. Computational studies (DFT) can model steric/electronic effects .

Q. How does the trimethylsilyl group influence cross-coupling reactions in pyridine derivatives?

  • Mechanistic Insight : The trimethylsilyl group acts as a directing and protecting group. In Heck reactions, it enhances regioselectivity by stabilizing transition states through σ–π interactions. For example, palladium-catalyzed intramolecular coupling of this compound derivatives achieves >80% yield in hexacyclic system synthesis, with the silyl group preventing undesired side reactions .

Q. How should researchers address contradictory data in reaction optimization for silylated pyridines?

  • Methodological Framework :

Control Experiments : Compare silylated vs. non-silylated analogs to isolate substituent effects.

Catalyst Screening : Test palladium, nickel, and copper complexes with varying ligands (e.g., bipyridines, phosphines).

In Situ Monitoring : Use techniques like FT-IR or HPLC to track intermediate formation and identify bottlenecks.

  • Example: The failed hydrogenation of 2-methoxy-6-(triethylgermyl)pyridine highlights the need for tailored catalyst systems for sterically hindered substrates.

Analytical and Application-Focused Questions

Q. What are the best practices for analyzing trace impurities in this compound?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column resolves impurities. For halogenated byproducts (e.g., residual bromopyridine), inductively coupled plasma mass spectrometry (ICP-MS) quantifies halogens at ppm levels .

Q. How does the methoxy group in this compound affect its electronic properties?

  • Experimental Design : Electrochemical studies (cyclic voltammetry) reveal electron-donating effects of the methoxy group, lowering oxidation potentials by ~0.3 V compared to non-methoxy analogs. Computational modeling (HOMO-LUMO gaps via Gaussian) corroborates enhanced nucleophilicity at the pyridine nitrogen .

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